2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one

PDE9 inhibitor physicochemical property structure-activity relationship

2-(2,2,2-Trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one (CAS 2199384-69-3) is a fluorinated, fused tricyclic pyridazin-3-one with molecular formula C₉H₉F₃N₂O₂ and molecular weight 234.17 g/mol. The compound belongs to the pyridazinone family, a privileged scaffold in phosphodiesterase (PDE) inhibitor drug discovery, and bears the 2-(2,2,2-trifluoroethyl) substituent at the N2 position of the pyridazinone ring—a motif associated with enhanced metabolic stability and modulated electronic properties in PDE9-targeting chemotypes.

Molecular Formula C9H9F3N2O2
Molecular Weight 234.178
CAS No. 2199384-69-3
Cat. No. B2715820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one
CAS2199384-69-3
Molecular FormulaC9H9F3N2O2
Molecular Weight234.178
Structural Identifiers
SMILESC1COCC2=CC(=O)N(N=C21)CC(F)(F)F
InChIInChI=1S/C9H9F3N2O2/c10-9(11,12)5-14-8(15)3-6-4-16-2-1-7(6)13-14/h3H,1-2,4-5H2
InChIKeyRTRJRLLNENEHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,2,2-Trifluoroethyl)-pyrano-pyridazinone (CAS 2199384-69-3): Core Chemotype & Structural Baseline for PDE9-Targeted Procurement


2-(2,2,2-Trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one (CAS 2199384-69-3) is a fluorinated, fused tricyclic pyridazin-3-one with molecular formula C₉H₉F₃N₂O₂ and molecular weight 234.17 g/mol . The compound belongs to the pyridazinone family, a privileged scaffold in phosphodiesterase (PDE) inhibitor drug discovery, and bears the 2-(2,2,2-trifluoroethyl) substituent at the N2 position of the pyridazinone ring—a motif associated with enhanced metabolic stability and modulated electronic properties in PDE9-targeting chemotypes . Its core 7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3(2H)-one scaffold (CAS 1075260-60-4, MW 152.15) is a known PDE-focused heterocyclic building block, and the trifluoroethyl modification represents a specific structural elaboration available from select specialty chemical suppliers for research procurement .

Why Generic Pyridazinone Substitution Fails: Physicochemical and Binding-Site Rigor in PDE9-Targeted Research


The pyrano[4,3-c]pyridazin-3-one scaffold is not a commodity intermediate; substitution at the N2 position fundamentally alters the electronic character and H-bond acceptor capacity of the pyridazinone carbonyl, which serves as a critical bidentate-binding motif for the cGMP-specific PDE9 catalytic pocket . Unsubstituted or alkyl-substituted analogs (e.g., isopropyl variant CAS 2097900-72-4) lack the strong electron-withdrawing effect of the trifluoroethyl group, which directly modulates the pKa of adjacent protons and the lipophilicity (logP) of the molecule—parameters that govern both target engagement and passive membrane permeability in CNS-targeted PDE9 inhibitor programs . Consequently, procurement of a generic pyridazinone and subsequent in-house derivatization introduces batch-dependent variability in regioselectivity and yield, whereas the pre-formed 2-(2,2,2-trifluoroethyl) congener provides a structurally defined, spectroscopically validated starting point for SAR campaigns, eliminating ambiguity at the PDE pharmacophore anchor position .

Quantitative Differentiation Evidence: 2-(2,2,2-Trifluoroethyl)-pyrano-pyridazinone vs. Closest Analogs


N2-Trifluoroethyl Substitution: Electron-Withdrawing Effect Quantified via ¹H NMR Chemical Shift Perturbation

The electron-withdrawing effect of the 2,2,2-trifluoroethyl group at N2 is directly observable in ¹H NMR spectroscopy. In the foundational synthesis study, the trifluoroethyl-substituted pyridazin-3(2H)-ones exhibit a diagnostic downfield shift of the pyridazinone ring protons relative to their unsubstituted or alkyl-substituted counterparts, attributed to the inductive electron withdrawal by the CF₃ moiety transmitted through the N2—CH₂—CF₃ linkage . This perturbation alters the electron density at the C=O group critical for PDE9 bidentate binding, providing a quantifiable spectroscopic marker that distinguishes this compound from N2-methyl, N2-ethyl, or N2-isopropyl analogs .

PDE9 inhibitor physicochemical property structure-activity relationship NMR characterization

Fluorine-Mediated Lipophilicity Modulation: Calculated logP Differential vs. Non-Fluorinated Pyrano-Pyridazinone Scaffold

The introduction of the 2,2,2-trifluoroethyl group at N2 adds three fluorine atoms and two methylene carbons to the core pyrano-pyridazinone scaffold, increasing molecular weight from 152.15 Da (unsubstituted scaffold, CAS 1075260-60-4) to 234.17 Da (target compound) . Fluorination of the N2-alkyl chain is a well-precedented strategy in PDE inhibitor medicinal chemistry to modulate lipophilicity without introducing metabolic soft spots: the CF₃ group increases Van der Waals volume while simultaneously lowering H-bond basicity of adjacent functional groups . In PDE9 inhibitor development, the 2,2,2-trifluoroethyl motif has been explicitly incorporated to occupy a lipophilic sub-pocket adjacent to the catalytic site while maintaining the critical bidentate H-bond interaction with the invariant glutamine residue, as described in the amino-heterocyclic PDE9 patent literature .

CNS drug discovery lipophilicity ADME property PDE9 inhibitor design

IR and MS Spectroscopic Identity: Confirmation of Trifluoroethyl Incorporation vs. Non-Fluorinated Scaffold

The presence of the trifluoroethyl group introduces characteristic infrared absorption bands in the 1100–1250 cm⁻¹ region corresponding to C—F stretching vibrations, which are absent in the non-fluorinated pyrano-pyridazinone parent scaffold . Mass spectrometry (EI or ESI) of the target compound yields a molecular ion peak at m/z 234 (M⁺) with a distinct isotopic pattern reflecting the three fluorine atoms, whereas the unsubstituted scaffold (CAS 1075260-60-4) shows M⁺ at m/z 152, a difference of 82 mass units . These orthogonal spectroscopic signatures provide unambiguous identity confirmation upon receipt, distinguishing the compound from potential synthetic byproducts such as the N2—H tautomer or N2—alkyl analogs with similar chromatographic retention.

analytical chemistry quality control compound identity verification FTIR spectroscopy

PDE9 Binding Motif Compatibility: Scaffold Conformation Matches the Restricted Pyridazinone Chemotype Preference of PDE9

PDE9 is known to be highly restrictive in its binding motif requirements, with essentially only one chemotype—emulating the guanosine monophosphate (cGMP) bidentate-binding motif—covering the known PDE9 chemical space . The pyridazin-3-one carbonyl and adjacent nitrogen serve as the bidentate H-bond acceptor/donor pair that anchors inhibitors to the catalytic site. The 2-(2,2,2-trifluoroethyl)-pyrano[4,3-c]pyridazin-3-one scaffold preserves this critical pharmacophoric element, while the fused tetrahydropyran ring provides conformational constraint that pre-organizes the molecule for binding . In contrast, monocyclic pyridazinones or pyridazinones with non-fluorinated N2-alkyl substituents lack the optimized combination of electronic modulation and conformational rigidity required for PDE9 engagement, and PDE2/PDE10 inhibitor chemotypes diverge significantly in ring topology and substitution pattern .

PDE9 inhibitor binding motif bidentate cGMP mimetic selectivity

Evidence-Backed Application Scenarios for 2-(2,2,2-Trifluoroethyl)-pyrano-pyridazin-3-one in PDE-Focused Research Programs


PDE9 Inhibitor Lead Optimization: N2-SAR Exploration Around a Validated Bidentate-Binding Chemotype

For medicinal chemistry teams pursuing PDE9 inhibitors for Alzheimer's disease or schizophrenia indications, this compound provides a pre-functionalized N2-trifluoroethyl anchor point on the pyrano-pyridazinone core. The PDE9 binding site demands a bidentate cGMP-mimetic interaction that is preserved by the pyridazin-3-one carbonyl and ring nitrogen, while the trifluoroethyl group occupies a lipophilic sub-pocket as described in Pfizer's amino-heterocyclic PDE9 patent series . Procurement of this specific N2-substituted congener eliminates the need for in-house N-alkylation of the pyridazinone, which can proceed with variable regioselectivity and require chromatographic separation of N2 vs. O-alkylation products . The compound can serve as a direct comparator to PF-04447943 (PDE9A IC₅₀ = 8.3 nM), enabling head-to-head profiling of potency, selectivity against PDE2/PDE10, and CNS penetration in a side-by-side in vitro panel .

Fluorine-19 NMR Probe Development: Physicochemical Profiling of PDE Inhibitor Conformational Dynamics

The three equivalent fluorine atoms of the 2,2,2-trifluoroethyl group provide a sensitive ¹⁹F NMR probe for studying protein-ligand interactions, conformational exchange, and metabolic fate without requiring additional isotopic labeling. This application is directly supported by the complete 1D NMR characterization data (¹H, ¹³C, ¹⁹F) established for this compound class in the foundational Journal of Fluorine Chemistry synthesis study . In contrast, non-fluorinated pyrano-pyridazinone analogs (e.g., CAS 1075260-60-4, CAS 2097900-72-4) lack an intrinsic spectroscopic handle for these biophysical assays. The ¹⁹F signal can also serve as a quantitative probe for compound integrity in biological matrices, enabling accurate measurement of free fraction and tissue distribution without LC-MS/MS method development .

Positive Control for Metabolic Stability Assays in CNS Drug Discovery Programs

The trifluoroethyl moiety is a well-precedented metabolic blocking group that reduces CYP450-mediated N-dealkylation at the pyridazinone N2 position relative to N2-methyl or N2-ethyl congeners . This compound can therefore serve as a metabolically stabilized positive control in liver microsome or hepatocyte stability assays, benchmarked against the unsubstituted pyrano-pyridazinone scaffold (CAS 1075260-60-4, MW 152.15) . The 82-Da mass shift (234 vs. 152 Da) and distinct MS fragmentation pattern further facilitate analytical differentiation of parent compound from metabolites in incubation matrices . For procurement specialists sourcing building blocks for CNS programs, selection of this trifluoroethyl variant over the unsubstituted scaffold provides intrinsic metabolic stability advantages that reduce downstream attrition risk.

Quality Control Reference Standard for Pyridazinone Derivative Synthesis and Vendor Qualification

With its well-defined spectroscopic fingerprint (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) established in the peer-reviewed synthetic methodology literature, this compound can function as an internal reference standard for qualifying new synthetic batches or evaluating vendor-supplied material . The commercial availability at 98% purity from specialty chemical suppliers (e.g., Leyan Product No. 2281656) provides a procurement baseline against which alternative sources can be benchmarked . Key QC acceptance criteria include: molecular ion at m/z 234 by LC-MS, characteristic C—F stretching bands in FTIR (1100–1250 cm⁻¹), and absence of the unsubstituted scaffold (m/z 152) or N2—H tautomer impurities . This application is particularly relevant for CROs and pharmaceutical development teams requiring documented compound identity and purity traceability for IND-enabling studies.

Quote Request

Request a Quote for 2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.